molecular formula C7H11N3 B1285298 4-Isopropylpyrimidin-2-amine CAS No. 5782-70-7

4-Isopropylpyrimidin-2-amine

Cat. No. B1285298
CAS RN: 5782-70-7
M. Wt: 137.18 g/mol
InChI Key: AVRNZAITOUMSPB-UHFFFAOYSA-N
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Description

4-Isopropylpyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . It is used in the manufacture of chemical compounds and in laboratory settings .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-Isopropylpyrimidin-2-amine, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . There are numerous methods for the synthesis of pyrimidines described in the literature .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 4-Isopropylpyrimidin-2-amine contributes to its unique properties .


Chemical Reactions Analysis

Pyrimidines, including 4-Isopropylpyrimidin-2-amine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical characteristics and reactivities of pyrimidine derivatives have been investigated in various studies .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including 4-Isopropylpyrimidin-2-amine, are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties

Pyrimidines also exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.

Antibacterial and Antiviral Activities

Pyrimidines have been found to possess antibacterial and antiviral activities . This suggests potential applications in the development of new antimicrobial and antiviral agents.

Antifungal and Antituberculosis Activities

In addition to antibacterial and antiviral activities, pyrimidines also show antifungal and antituberculosis effects . This indicates their potential use in the treatment of fungal infections and tuberculosis.

Synthesis of New Derivatives

4-Isopropylpyrimidin-2-amine can be used in the synthesis of new N-Arylpyrimidin-2-amine derivatives . These derivatives have been synthesized using optimized Buchwald-Hartwig amination conditions .

Drug-Like Scaffold

The 2-aminopyrimidine moiety, which includes 4-Isopropylpyrimidin-2-amine, has been widely used as a drug-like scaffold . This structural motif is common in a large number of both natural products and synthetic compounds with important biological activities .

Enzyme Inhibitory Activity

2-Aminopyrimidine derivatives substituted at N- or 4-positions are of particular importance, since they show versatile biological and pharmacological activities . These activities include enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase, rho-associated protein kinase, and glycogen synthase kinase (GSK3) .

Potential Treatment for Prion Diseases

2-Aminopyrimidine derivatives are also active as potential drug candidates for treatment of prion diseases . This suggests that 4-Isopropylpyrimidin-2-amine could potentially be used in the development of treatments for these diseases.

Mechanism of Action

While the specific mechanism of action for 4-Isopropylpyrimidin-2-amine is not detailed in the retrieved papers, pyrimidines in general have been found to exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

4-Isopropylpyrimidin-2-amine may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is advised to use personal protective equipment when handling this chemical and to avoid release to the environment .

Future Directions

While specific future directions for 4-Isopropylpyrimidin-2-amine are not detailed in the retrieved papers, the field of pyrimidine research is vast and continually evolving. Emphasis is placed on the need for material innovations, fabrication advancements, and emerging applications such as personalised medicine, nanomedicine, and bioelectronic devices .

properties

IUPAC Name

4-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRNZAITOUMSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562457
Record name 4-(Propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylpyrimidin-2-amine

CAS RN

5782-70-7
Record name 4-(1-Methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5782-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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